molecular formula C16H13N5OS B14938299 N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14938299
M. Wt: 323.4 g/mol
InChI Key: SOAAGZPOISHLQD-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a scaffold for drug design. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of multiple heterocyclic rings enhances its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1H-benzimidazol-6-yl)-2-pyridinecarboxamide
  • 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid
  • 2,6-di(1-pyrazolyl)pyridine

Uniqueness

N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings. This structure provides a versatile platform for chemical modifications and interactions with various biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H13N5OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H13N5OS/c1-10-14(23-16(19-10)21-6-2-3-7-21)15(22)20-11-4-5-12-13(8-11)18-9-17-12/h2-9H,1H3,(H,17,18)(H,20,22)

InChI Key

SOAAGZPOISHLQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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